2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one
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Overview
Description
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is characterized by the presence of a nitrophenyl group attached to a cyclopentanone ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3-nitrobenzaldehyde with cyclopentanone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale condensation reactions using similar reagents and conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to the corresponding amine using reagents like lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: 2-[(3-Aminophenyl)methylidene]cyclopentan-1-one.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenyl)methylidene]cyclopentan-1-one
- 2-[(2-Nitrophenyl)methylidene]cyclopentan-1-one
- 2-[(3-Nitrophenyl)methylidene]cyclohexan-1-one
Uniqueness
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The cyclopentanone ring also imparts distinct chemical properties compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2 |
InChI Key |
RILSEHNFNGMDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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